![molecular formula C23H31N5O4 B2641001 8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 919017-98-4](/img/structure/B2641001.png)
8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antidepressant Properties
One of the notable applications of compounds structurally related to 8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is in the field of antidepressants. A study synthesized a similar compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, which exhibited significant antidepressant activity, particularly at a dose of 1.6 mg/kg (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Antitumor Activity and Vascular Relaxing Effects
Compounds with a core structure similar to the one have been explored for their antitumor activity and vascular relaxing effects. For instance, a study involving the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, revealed activity against P 388 leukemia, although no significant vascular relaxing effects were observed (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Cardiovascular Activity
Research has been conducted on derivatives of similar compounds for potential cardiovascular benefits. For example, a study synthesized and tested various derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activity, noting significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Synthesis of New Derivatives
Significant work has been done on synthesizing new derivatives of related compounds, exploring various chemical modifications for potential therapeutic applications. Studies focused on developing new purinediones and investigating their chemical properties and potential applications in various fields (imo, Rybár, & Alföldi, 1995).
Biopharmaceutical Study
The biopharmaceutical aspects of similar compounds have also been studied. For example, research compared the pharmacokinetic parameters of a new antiplatelet drug, closely related structurally to the compound , noting its bioavailability coefficient (Smirnova, Spasov, Khaliullin, Kucheryavenko, Ryabukha, & Abramov, 2021).
properties
IUPAC Name |
8-(azepan-1-yl)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-3-16-9-8-10-18(13-16)32-15-17(29)14-28-19-20(26(2)23(31)25-21(19)30)24-22(28)27-11-6-4-5-7-12-27/h8-10,13,17,29H,3-7,11-12,14-15H2,1-2H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVURKLXJPPRVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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